Calystegine B2

Description

Classification and Structural Features of Calystegines

Calystegines are classified as polyhydroxylated nortropane alkaloids. researchgate.netmdpi.com This classification is based on their distinct chemical architecture, which sets them apart from other tropane (B1204802) alkaloids.

The fundamental structure of calystegines is the nortropane skeleton, chemically known as 8-azabicyclo[3.2.1]octane. researchgate.netnih.gov Unlike typical tropane alkaloids such as cocaine and scopolamine, calystegines lack an N-methyl group on the nitrogen atom of the bicyclic ring system. acs.orgresearchgate.net A defining characteristic of calystegines is the presence of multiple hydroxyl (-OH) groups attached to this framework. researchgate.netnih.gov The number and spatial arrangement of these hydroxyl groups are key to their classification and biological function. researchgate.netthieme-connect.com

Calystegines are categorized into groups based on the number of hydroxyl groups they possess:

Calystegine A group: Contains three hydroxyl groups. nih.govresearchgate.net

Calystegine B group: Contains four hydroxyl groups. nih.govresearchgate.net

Calystegine C group: Contains five hydroxyl groups. nih.govresearchgate.net

There is also a group of calystegines, designated as N, which feature an amino group at a bridgehead position. researchgate.net

Interactive Data Table: Classification of Calystegines

| Group | Number of Hydroxyl Groups |

|---|---|

| Calystegine A | 3 |

| Calystegine B | 4 |

| Calystegine C | 5 |

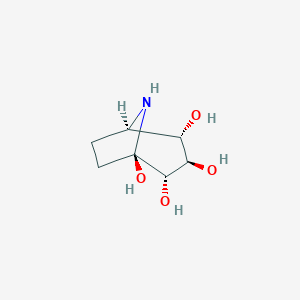

Calystegine B2, as a member of the B group, possesses four hydroxyl groups. nih.govresearchgate.net Its specific chemical name is (1R,2S,3R,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol. biosynth.com The precise spatial orientation (stereochemistry) of these hydroxyl groups on the nortropane ring is what distinguishes this compound from other B-group calystegines and is crucial to its biological activity. acs.orgthieme-connect.com Research has indicated that the equatorially oriented hydroxyl group at the C-2 position is a critical feature for the recognition and binding of this compound to the active sites of certain enzymes. thieme-connect.com The hydroxyl group at the C-4 position also plays a significant role in this interaction. thieme-connect.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 127414-85-1 |

| Molecular Formula | C₇H₁₃NO₄ |

| Molecular Weight | 175.19 g/mol |

| Synonyms | Nortropanoline |

Polyhydroxylated Nortropane Alkaloid Framework

Historical Context of Calystegine Discovery

The discovery of calystegines is a relatively recent event in the history of natural product chemistry. The first report of these compounds emerged in the late 1980s when French researchers isolated Calystegine A3, B1, and B2 from the roots of the hedge bindweed plant, Calystegia sepium. scielo.brthieme-connect.com This initial finding was a result of a search for nutritional mediators in plant roots. researchgate.net Shortly after, in 1990, the structures of these polyhydroxylated nortropane alkaloids were published, and they were also identified in Atropa belladonna (deadly nightshade). researchgate.netresearchgate.netresearchgate.net This discovery was significant because it introduced a new subclass of tropane alkaloids. mdpi.com Since their initial discovery, over a dozen different calystegines have been identified from various species within the Solanaceae, Convolvulaceae, and Moraceae families. researchgate.net

Broad Significance as a Plant Secondary Metabolite

This compound, like other calystegines, is a plant secondary metabolite, meaning it is a compound produced by the plant that is not directly involved in its primary growth and development. acs.org These compounds are believed to play important roles in the plant's interaction with its environment. acs.orgnih.gov

One of the key roles proposed for calystegines is in rhizosphere ecology, the complex environment around plant roots. acs.orgchemfaces.com It is thought that they may act as nutritional mediators, serving as a source of carbon and nitrogen for specific soil microorganisms that have the ability to break them down. acs.org

Furthermore, this compound is a known inhibitor of certain glycosidase enzymes. acs.orgchemfaces.com Glycosidases are enzymes that break down complex carbohydrates. The ability of this compound to inhibit enzymes like α-galactosidase and β-glucosidase is a direct consequence of its structure, which mimics that of natural sugars. thieme-connect.comchemfaces.comnih.gov This inhibitory activity is highly specific and is dependent on the precise stereochemistry of the molecule. acs.org The natural, (+)-enantiomer of this compound is the biologically active form, while the synthetic (-)-enantiomer shows no such activity. acs.orgnih.gov This enzymatic inhibition suggests a potential defensive role for the plant against herbivores and pathogens.

Structure

3D Structure

Properties

IUPAC Name |

8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFBVZOJVHCEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127414-85-1 |

Source

|

| Record name | Calystegine B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Calystegine B2 in the Plant Kingdom

Phylogenetics and Botanical Distribution

The occurrence of Calystegine B2 and other related calystegines often follows phylogenetic lines, with certain plant families consistently showing the presence of these compounds.

The Solanaceae, or nightshade family, is a significant source of this compound. It has been detected in numerous species within this family, including many common food plants and medicinal herbs. researchgate.netbiosynth.comchemfaces.com

Notable Solanaceae species containing this compound include:

Solanum tuberosum (Potato): this compound is a major calystegine found in potato tubers, including the peel, flesh, and sprouts. researchgate.netresearchgate.netacs.orgfoodb.ca

Solanum melongena (Eggplant): This vegetable contains this compound, with concentrations varying between cultivars. chemfaces.comfoodb.cawur.nl

Lycopersicum esculentum (Tomato): this compound has been reported in tomatoes. wur.nloup.comresearchgate.net

Atropa belladonna (Deadly Nightshade): This well-known medicinal and toxic plant also produces this compound. researchgate.net

Physalis species: Several species within this genus, such as P. alkekengi (Chinese lantern) and P. peruviana (Cape gooseberry), have been found to contain this compound. wur.nlknapsackfamily.comsid.irnih.govresearchgate.net Cultured roots of P. philadelphica (Tomatillo) have also been shown to produce this compound. wur.nlresearchgate.net

Hyoscyamus species: this compound is present in members of the Hyoscyamus genus, like H. niger (Henbane). researchgate.netresearchgate.net

Other Solanum species: Trace levels of this compound have been detected in the fruit of S. betaceum (Tamarillo) and S. melanocerastrum (Garden huckleberries). wur.nl It has also been found in Solanum sodomaeum. nih.gov

Datura metel : This species is another member of the Solanaceae family where this compound has been identified. nih.gov

Mandragora autumnalis (Mandrake): The presence of this compound has been reported in this species. nih.gov

The Convolvulaceae, or morning glory family, is another significant family where this compound is consistently found. chemfaces.comoup.comontosight.ai

Key Convolvulaceae species containing this compound are:

Calystegia sepium (Hedge Bindweed): This is the plant from which calystegines were first isolated, and it contains this compound. ecomole.comnih.govknapsackfamily.comwikidata.org

Ipomoea species: Various species within the Ipomoea genus, which includes sweet potato (Ipomoea batatas), have been shown to contain this compound. oup.comscielo.brscialert.netscielo.br For instance, it has been identified in Ipomoea sp. Q6 [aff. calobra] (Weir vine), Ipomoea bahiensis, Ipomoea nil, and Ipomoea rosea. scielo.brchemfaces.comnaturalproducts.netresearchgate.net

Convolvulus arvensis (Field Bindweed): This common weed is also a known source of this compound. acs.orgknapsackfamily.com

The Moraceae, or mulberry family, also contains species that produce this compound. chemfaces.comoup.com

Notable Moraceae species include:

Morus alba (White Mulberry): this compound has been isolated from the root bark and fruits of this tree. nih.govd-nb.infonih.govacs.org

Morus bombycis : This species is another member of the mulberry family where this compound has been identified. naturalproducts.net

Besides the families mentioned above, this compound has been detected sporadically in other plant taxa. For example, it has been found in some species of the Brassicaceae family, such as Brassica nigra and B. oleracea. wur.nl The compound has also been reported in Duboisia leichhardtii, a member of the Solanaceae family but notable for its production of other alkaloids. wikidata.orgnih.gov

Presence in Moraceae Species

Quantitative and Comparative Occurrence in Selected Plant Species

The concentration of this compound can vary significantly between different plant species, cultivars, and even different parts of the same plant.

Research has focused on quantifying this compound in staple food crops due to its potential biological activities.

Potato (Solanum tuberosum):

this compound is one of the main calystegines in potatoes, alongside Calystegine A3. researchgate.net

Concentrations vary considerably among different potato cultivars. researchgate.net For example, a study of eight American cultivars showed a wide range of this compound levels. capes.gov.br

The distribution within the tuber is not uniform. The peel generally contains significantly higher concentrations than the flesh. acs.orgcapes.gov.br For instance, in five Tuberosum cultivars, the peel had about 13 times more calystegines than the flesh. acs.org

Potato sprouts have the highest concentrations of calystegines, with levels being many times higher than in the tuber flesh or peel. researchgate.netacs.org

Studies have reported this compound levels in potatoes from Japan ranging from 1.17 to 7 mg/kg of total tuber fresh weight. wur.nl In uncooked tuber tissue, concentrations have been reported from 5 to 68 mg/kg on a wet weight basis. researchgate.netcapes.gov.br

Tomato (Lycopersicum esculentum):

this compound has been detected in tomatoes, with one study reporting a level of 4.5 mg/kg. wur.nloup.com

Another study analyzing nine tomato varieties found this compound concentrations ranging from less than 0.5 mg/kg to as high as 12.47 mg/kg on a fresh weight basis. wur.nlresearchgate.net

Research on interspecific recombinant inbred lines has shown that the wild tomato species S. pimpinellifolium has significantly more this compound than the cultivated tomato. unl.edu.ar

Eggplant (Solanum melongena):

The amount of this compound in eggplant can differ substantially based on the cultivar and origin.

For example, eggplants grown in the UK were found to contain 0.5 mg/kg of this compound, while those from Japan had a much higher content of 73 mg/kg. wur.nloup.com Another analysis reported a mean of 3.67 mg/100g fresh weight, with a range of 0.05-7.30 mg/100g. worldveg.org

The following table provides a summary of this compound concentrations found in these crops from various studies.

Table 1: Quantitative Occurrence of this compound in Selected Crops

| Crop | Plant Part | Concentration (mg/kg fresh weight) | Reference |

|---|---|---|---|

| Potato (Solanum tuberosum) | Tuber (from Japan) | 1.17 - 7 | wur.nl |

| Potato (Solanum tuberosum) | Whole Tuber (wet) | 5 - 68 | researchgate.netcapes.gov.br |

| Tomato (Lycopersicum esculentum) | Fruit | 4.5 | wur.nloup.com |

| Tomato (Lycopersicum esculentum) | Fruit (9 varieties) | <0.5 - 12.47 | wur.nlresearchgate.net |

| Eggplant (Solanum melongena) | Fruit (from UK) | 0.5 | wur.nloup.com |

| Eggplant (Solanum melongena) | Fruit (from Japan) | 73 | wur.nloup.com |

| Eggplant (Solanum melongena) | Fruit | 0.5 - 73 | worldveg.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Calystegine A3 |

| Calystegine A5 |

| Calystegine B1 |

| This compound |

| Calystegine B3 |

| Calystegine B4 |

| Calystegine C1 |

| Calystegine N1 |

| Cuscohygrine |

| 2,7-dihydroxynortropane |

| 1-deoxynojirimycin |

| 4-O-alpha-D-galactopyranosyl-calystegine B2 |

| 3 beta,6 beta-dihydroxynortropane |

| (2R,3R,4R)-2-hydroxymethyl-3,4-dihydroxypyrrolidine-N-propionamide |

| Pseudotropine |

| Swainsonine |

| Tropine (B42219) |

| Tropinone (B130398) |

| α-chaconine |

Variation Across Cultivars and Environmental Conditions

The concentration of this compound can vary significantly among different cultivars of the same plant species. researchgate.net Studies on various potato cultivars have shown a range of this compound levels. For example, potatoes from the UK and Japan have reported this compound concentrations ranging from 1.17 to 7 mg/kg of total tuber fresh weight. wur.nl In some potato cultivars, this compound is one of the most abundant calystegines, with levels varying considerably between different varieties. researchgate.netd-nb.info

Environmental conditions and agricultural practices can also influence the levels of tropane (B1204802) alkaloids, including calystegines. wur.nl While factors like mechanical wounding and light exposure have been shown to increase the levels of other defense compounds like glycoalkaloids in potatoes, the total calystegine level, including that of B2, does not appear to be significantly affected by these stresses. researchgate.net However, the concentration of this compound can be influenced by the geographic origin of the plant, as seen in the differing levels in eggplants from the UK and Japan. wur.nl Furthermore, the accumulation of this compound has been observed to be higher in orchid tubers inoculated with the fungus Tulasnella calospora, suggesting that interactions with microorganisms can influence its production. researchgate.net

Table 1: Variation of this compound Concentration in Different Potato Cultivars

| Cultivar | Concentration (mg/kg fresh weight) | Country of Origin |

|---|---|---|

| Various edible varieties | 1.17 - 7 | UK, Japan |

| Eight potato cultivars | 5.4 - 68.1 (total calystegines A3 & B2) | Not Specified |

Subcellular and Tissue-Specific Localization within Plants

The distribution of this compound within a plant is not uniform, with concentrations varying between different organs and tissues. researchgate.net This differential accumulation suggests specific roles for the compound in different parts of the plant. maxapress.comnih.gov

Accumulation in Roots and Rhizomes

Roots and rhizomes are often major sites of this compound accumulation. researchgate.net In bindweeds (Calystegia and Convolvulus species), high quantities of calystegines are found in these underground organs. Similarly, in potato plants, the highest concentrations of calystegines are typically found in the below-ground organs, including the roots and tubers. researchgate.net The biosynthesis of calystegines is known to occur in the roots of some plants, with potential transport to other parts of the plant. mdpi-res.com Research on hairy root cultures of various Solanaceae species has confirmed their capacity to produce this compound. researchgate.net

Presence in Shoots, Leaves, and Reproductive Organs

This compound is also present in the aerial parts of plants, including the shoots, leaves, and reproductive organs. researchgate.net In potato plants, this compound has been detected in leaves, stems, flowers, and fruits. researchgate.net Young leaves and flowers of potato plants have been found to contain the highest concentrations of total calystegines in the aerial tissues, reaching up to 150 µg per gram of fresh mass. researchgate.net In Hyoscyamus albus, this compound has been identified in the seeds. nih.gov The presence of this compound in these various parts suggests it may play a role in defense against herbivores and pathogens throughout the plant.

Dynamic Distribution During Plant Development (e.g., Sprouting Tubers)

The concentration and distribution of this compound can change dynamically throughout the plant's life cycle. researchgate.net A particularly striking example is the accumulation of calystegines in sprouting potato tubers. researchgate.net Dormant tubers immediately after harvest contain lower levels of calystegines compared to sprouting tubers. researchgate.net The highest concentrations are found in the emerging sprouts themselves, with one study measuring 3.3 mg of total calystegines per gram of fresh mass in 3 mm long sprouts. researchgate.net This suggests a mobilization or de novo synthesis of calystegines to protect the vulnerable new growth. However, in response to infection by the fungus Rhizoctonia solani, the levels of this compound in potato sprouts have been observed to decrease, indicating a complex and stimulus-specific regulation of its accumulation. plos.orgplos.org

Table 2: Tissue-Specific Distribution of Total Calystegines in Potato (Solanum tuberosum)

| Plant Part | Concentration (µg/g fresh mass) |

|---|---|

| Sprouts (3 mm long) | 3300 |

| Flowers | 150 |

| Young Leaves | 150 |

Source: researchgate.net

Biosynthetic Pathways and Genetic Regulation of Calystegine B2

Derivation from the Tropane (B1204802) Alkaloid Biosynthesis Pathway

Calystegine B2, a polyhydroxylated nortropane alkaloid, originates from the well-established tropane alkaloid (TA) biosynthetic pathway. oup.comresearchgate.netoup.com This pathway is responsible for the synthesis of a variety of alkaloids, including hyoscyamine (B1674123) and scopolamine, in several plant families, notably the Solanaceae. nih.govwur.nl The biosynthesis of calystegines shares the initial enzymatic steps with other tropane alkaloids, diverging at a key intermediate. researchgate.netoup.com The entire process begins with amino acids and proceeds through a series of enzymatic reactions to form the characteristic nortropane skeleton of calystegines. nih.gov

The biosynthesis of the tropane ring system, the core structure of this compound, commences with the amino acid L-ornithine or its precursor, L-arginine. nih.govscispace.com Ornithine is decarboxylated to form putrescine, a diamine that serves as a direct and crucial precursor in the pathway. scispace.comresearchgate.netfrontiersin.org The conversion of ornithine to putrescine marks the entry point into the tropane alkaloid biosynthetic route. scispace.com Experimental evidence, including radiolabeling studies, has confirmed the incorporation of ornithine into the tropane structure. researchgate.netd-nb.info While putrescine is a direct precursor, its cellular levels may not always directly correlate with calystegine accumulation, suggesting it is efficiently metabolized further down the pathway. researchgate.netfrontiersin.org

Following the formation of putrescine, a series of enzymatic reactions lead to the formation of the bicyclic nortropane skeleton. A key intermediate in this process is tropinone (B130398), which represents a critical branch point in the tropane alkaloid pathway. nih.govwur.nlscispace.comresearchgate.net Tropinone is synthesized from N-methyl-Δ¹-pyrrolinium cation through a series of reactions, including a notable condensation step. nih.govd-nb.info

From tropinone, the pathway diverges. The reduction of tropinone can lead to two different stereoisomers: tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol). nih.govscispace.com While tropine is the precursor for the synthesis of hyoscyamine and scopolamine, pseudotropine is the direct precursor for the biosynthesis of calystegines, including this compound. nih.govresearchgate.netresearchgate.netnih.gov The formation of pseudotropine from tropinone channels the metabolic flow towards the production of the nortropane alkaloids. researchgate.netresearchgate.net The subsequent steps leading from pseudotropine to this compound involve a series of hydroxylation reactions, although the exact sequence and the enzymes involved are still being fully elucidated. researchgate.netresearchgate.net

Ornithine and Putrescine as Metabolic Precursors

Enzymatic Components of this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a series of specific enzymes that catalyze key steps in the tropane alkaloid pathway. The genetic regulation and activity of these enzymes are critical in determining the flux of intermediates and the ultimate accumulation of this compound.

Putrescine N-methyltransferase (PMT) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of tropane alkaloids, including calystegines. researchgate.netnih.govnih.gov It facilitates the S-adenosylmethionine (SAM)-dependent methylation of putrescine to form N-methylputrescine. scispace.comresearchgate.net This reaction is significant as it directs the flow of putrescine away from primary metabolism and into the specialized tropane alkaloid pathway. researchgate.netnih.gov

Genes encoding for PMT have been identified and characterized in several calystegine-producing plants, such as Solanum tuberosum (potato). oup.comnih.gov The expression of PMT genes is often localized to specific tissues, such as roots and sprouting tubers, where calystegine biosynthesis primarily occurs. researchgate.netnih.gov While overexpression of PMT does not always lead to a direct increase in calystegine levels, its presence and activity are essential for the initiation of the biosynthetic cascade. researchgate.netresearchgate.net

Tropinone reductases are crucial enzymes that determine the stereochemical outcome at a key branch point in the tropane alkaloid pathway. nih.govscispace.com There are two main types of tropinone reductases:

Tropinone Reductase I (TRI): This enzyme catalyzes the reduction of tropinone to tropine (3α-tropanol), which is the precursor for hyoscyamine and scopolamine. nih.govresearchgate.netnih.gov

Tropinone Reductase II (TRII): This enzyme stereospecifically reduces tropinone to pseudotropine (3β-tropanol). nih.govresearchgate.netnih.gov Pseudotropine is the direct precursor for the biosynthesis of calystegines. researchgate.netresearchgate.netnih.gov

Therefore, the activity of TRII is absolutely essential for the formation of this compound. researchgate.netresearchgate.net The ratio of TRI to TRII activity within a plant can significantly influence the relative amounts of different tropane alkaloids produced. scispace.com Studies involving the suppression of TRII expression have shown a significant reduction in calystegine accumulation, confirming its critical role. researchgate.netresearchgate.net Conversely, overexpression of TRII has been shown to increase the levels of pseudotropine and subsequently, calystegines. oup.com The genes for both TRI and TRII have been cloned from various plant species, including potato, and their expression patterns often correlate with calystegine accumulation. oup.comresearchgate.net

While PMT and TRII are well-established enzymes in the this compound biosynthetic pathway, the subsequent steps involving the hydroxylation of the nortropane skeleton are less defined. These hydroxylation reactions are catalyzed by a class of enzymes known as hydroxylases, which introduce hydroxyl (-OH) groups into the organic compound. wikipedia.org

In the context of calystegine biosynthesis, cytochrome P450 monooxygenases are strongly implicated. d-nb.infonih.govmdpi.com These enzymes are known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including hydroxylation. mdpi.comnih.govfrontiersin.org Recent research has identified specific cytochrome P450s from Atropa belladonna that are involved in the N-demethylation and ring-hydroxylation of pseudotropine-derived intermediates. nih.gov These enzymes play a crucial role in creating the diverse hydroxylation patterns seen in different calystegines. nih.gov

The specific hydroxylases responsible for the precise placement of the four hydroxyl groups in this compound are still under active investigation. It is likely that a series of specific hydroxylases act sequentially on the nortropane ring to produce the final structure of this compound.

Function of Tropinone Reductases (TRI and TRII)

Genetic and Molecular Regulation of Biosynthetic Capacity

The production of this compound is intricately controlled at the genetic and molecular level. The expression of key biosynthetic enzymes, the application of gene silencing techniques, and the overexpression of specific genes all have a demonstrable impact on the accumulation of this nortropane alkaloid.

Gene Expression Studies of Biosynthetic Enzymes

The biosynthesis of calystegines, including this compound, shares its initial steps with the tropane alkaloid pathway. Key enzymes in this pathway include putrescine N-methyltransferase (PMT) and two distinct tropinone reductases, TRI and TRII. researchgate.net The expression levels of the genes encoding these enzymes are crucial in determining the metabolic flux towards calystegine production.

Studies in potato (Solanum tuberosum) have shown that the gene for pseudotropine-forming tropinone reductase (TRII) is expressed in various parts of the plant, including roots, tubers, and aerial tissues. The distribution of the TRII transcript suggests that calystegines or their precursors may be transported between different organs within the plant. researchgate.net Immunolocalization studies have confirmed the presence of the TRII enzyme in tuber sprouts, stolons, and roots, indicating that calystegine biosynthesis is not restricted to the roots. researchgate.net The expression of biosynthetic enzyme genes and the resulting enzyme activities generally align with the accumulation of calystegine products. oup.com

Impact of RNA Interference (RNAi) on this compound Accumulation

RNA interference (RNAi) has proven to be a powerful tool for investigating the function of specific genes in the calystegine biosynthetic pathway. By suppressing the expression of key enzyme-encoding genes, researchers can observe the direct impact on this compound levels.

In a significant study, the suppression of StTRII (Solanum tuberosum tropinone reductase II) expression using RNAi resulted in a severe reduction in calystegine formation in transformed potato plants. researchgate.net This finding strongly indicates that TRII is a critical enzyme for calystegine biosynthesis. In contrast, the knockdown of StTRI, the gene for tropine-forming tropinone reductase, did not have a noticeable effect on calystegine accumulation. researchgate.netresearchgate.net This demonstrates the specific role of TRII in directing the pathway towards pseudotropine, the precursor of calystegines.

| Genetic Modification | Target Gene | Effect on Calystegine Accumulation | Reference |

| RNAi | StTRII | Severely reduced | researchgate.net |

| RNAi | StTRI | No significant change | researchgate.netresearchgate.net |

Effects of Gene Overexpression on Pathway Flux

Conversely, overexpressing genes that encode biosynthetic enzymes can alter the metabolic flux and potentially increase the production of specific alkaloids. In Atropa belladonna root cultures, the overexpression of the gene for pseudotropine-forming tropinone reductase (TRII) led to an increased accumulation of calystegines. oup.com This was accompanied by higher levels of the enzyme's product, pseudotropine. oup.com

However, increasing the availability of precursors does not always lead to higher calystegine levels. For instance, the overexpression of putrescine N-methyltransferase (PMT), which catalyzes an early step in the pathway, did not result in an increase in calystegine accumulation in potato. researchgate.net This suggests that other enzymes later in the pathway, such as TRII, may be the rate-limiting steps.

Interestingly, when the tropine-forming reductase (TRI) was overexpressed in A. belladonna, it led to a significant increase in the production of tropine-derived alkaloids like hyoscyamine and scopolamine, while calystegine levels decreased by 30-90%. oup.com This highlights the competitive nature of the branch point at tropinone, where TRI and TRII direct the metabolic flow towards different classes of tropane alkaloids.

| Genetic Modification | Target Gene | Effect on Calystegine Accumulation | Effect on Other Alkaloids | Reference |

| Overexpression | TRII (in A. belladonna) | Increased | - | oup.com |

| Overexpression | PMT (in potato) | No significant change | - | researchgate.net |

| Overexpression | TRI (in A. belladonna) | Decreased (30-90%) | Increased hyoscyamine and scopolamine | oup.com |

Environmental and Physiological Influences on this compound Biosynthesis

The production of this compound is not solely determined by genetic factors; it is also influenced by various environmental and physiological conditions. Plants can modulate the synthesis of secondary metabolites like calystegines in response to external stimuli.

Stress-Induced Accumulation Mechanisms

Mechanical wounding is a form of stress that can trigger defense responses in plants, often leading to the accumulation of protective secondary metabolites. However, the response of this compound to mechanical wounding appears to be complex and species-dependent.

In potato tubers, studies have shown that mechanical wounding did not lead to an increase in the total calystegine levels. researchgate.netslu.se Specifically, in an analysis of 13 potato cultivars, while wounding did increase the levels of glycoalkaloids, the total calystegine content, including this compound, was not affected. slu.se Similarly, another study found that calystegine levels did not rise in wounded potato sprouts. researchgate.net These findings suggest that the biosynthetic pathways for glycoalkaloids and calystegines are regulated independently in response to wounding in potato tubers. slu.seslu.se

In contrast, the biosynthesis of calystegines has been linked to plant stress responses like mechanical wounding in a more general context. This suggests that the response may vary between different plant species or tissues.

| Plant | Tissue | Effect of Mechanical Wounding on Calystegine Levels | Reference |

| Potato (Solanum tuberosum) | Tubers | No significant change | researchgate.netslu.se |

| Potato (Solanum tuberosum) | Sprouts | No significant change | researchgate.net |

Accumulation Under Pathogen Attack

The accumulation of this compound has been identified as a component of the plant defense response against pathogenic invasion. Research indicates that its synthesis and concentration increase when plants are challenged by certain microbes.

In studies involving terrestrial orchids (Dactylorhiza sp.), inoculation with the mycorrhizal fungus Tulasnella calospora led to a significant accumulation of antifungal compounds within the orchid tubers, including the alkaloid this compound. nih.govfrontiersin.org This response is part of a broader molecular defense mechanism that includes the promotion of flavonoid biosynthesis and the production of other antimicrobial phenolics and dihydrophenanthrenes. nih.govfrontiersin.org The increased presence of this compound in these inoculated tubers contributed to an inhibitory effect against the pathogenic oomycete Phytophthora cactorum. nih.gov

Similarly, investigations into the interaction between potato plants and pathogens have highlighted the potential defensive role of calystegines. While the precise function of these compounds in plant defense is still being fully elucidated, evidence suggests their involvement. plos.org For instance, in wild diploid potato species (Solanum chacoense), this compound is among the defense metabolites that have been shown to inhibit quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence. mountainscholar.org In potato sprouts infected with the fungus Rhizoctonia solani, it is hypothesized that the accumulation of defense compounds like calystegines at the infection site could effectively limit or delay the pathogen's spread. plos.org This accumulation is part of a triggered defense mechanism that leads to the biosynthesis of various secondary metabolites. plos.org

The induction of this compound biosynthesis appears to be a targeted response. In the case of the orchid-fungus interaction, the accumulation of this compound coincided with a decrease in shikimic acid, a precursor for other defense compounds, suggesting a metabolic shift toward producing specific molecules in response to the fungal presence. frontiersin.org

Relationship with Carbohydrate Metabolism and Availability

The biosynthesis of this compound is intricately linked to the plant's carbohydrate metabolism and the availability of sugars. The structural similarity of calystegines to monosaccharides suggests a natural interaction with the enzymes involved in carbohydrate processing. nih.govresearchgate.netresearchgate.net

Studies on potato plants with genetically engineered carbohydrate metabolism have provided direct evidence for this relationship. oup.com It has been demonstrated that altering the carbohydrate balance within potato tubers directly impacts the concentration of calystegines. oup.com The most significant increase in calystegine levels was observed in transgenic potato lines where the activity of sucrose (B13894) synthase was suppressed. oup.com This suppression leads to an increase in soluble sugars, particularly sucrose, within the tubers. oup.com This suggests that sucrose availability is a key factor influencing the rate of calystegine biosynthesis. oup.com Further supporting this, calystegine accumulation in plant root cultures has also been shown to increase with carbohydrate availability. oup.com

This connection is not unique to calystegines, as sucrose is a known inducer of alkaloid formation in other species within the Solanaceae family. researchgate.net In the genetically modified potato plants, the increased levels of calystegines in tubers and other plant organs like roots and stolons corresponded with higher enzyme activities of key biosynthetic enzymes, such as putrescine N-methyltransferase (PMT) and tropinone reductase II (TRII). oup.com Although a significant portion of the calystegines found in tubers is synthesized in the roots and transported, the tuber's local carbohydrate metabolism still modulates the final concentration. oup.com

Genotypic Variation in Biosynthetic Potential

The capacity for this compound biosynthesis and accumulation exhibits significant variation based on the plant's genetic makeup. This genotypic variation is evident both between different species and among cultivars within a single species, such as the potato (Solanum tuberosum). frontiersin.orgslu.se

Metabolomic studies profiling different potato market classes (e.g., pigmented, yellow, white) and various cultivars have revealed statistically significant differences in this compound content. frontiersin.org For example, analysis showed that the abundance of this compound can vary considerably among genotypes, indicating a strong genetic influence on its accumulation. frontiersin.org This inherent variability presents potential for breeding programs to select for specific metabolic profiles.

The genetic basis for this variation is being explored through methods like quantitative trait locus (QTL) mapping. oup.com In diploid potato populations, mQTL (metabolic QTL) analysis has been used to identify specific genomic regions associated with variations in the levels of metabolites, including this compound. oup.com This approach directly links allelic differences in the plant's genome to its biosynthetic output.

Further evidence of direct genetic control comes from gene silencing experiments. In Atropa belladonna, a species known to produce tropane alkaloids, silencing specific cytochrome P450 genes resulted in an impaired ability to produce various calystegines, demonstrating the critical role of these specific genes in the biosynthetic pathway. nih.gov

The table below illustrates the variation in this compound levels found among different potato market classes, based on metabolomic profiling data.

| Market Class | Relative Abundance of this compound (Illustrative) |

| Pigmented | Moderate to High |

| Yellow | Low to Moderate |

| White | Low |

This table provides an illustrative representation based on findings that show significant variation among market classes. Actual values can differ between specific cultivars within each class. frontiersin.org

Mechanistic Studies of Calystegine B2 Biological Activity

Glycosidase Inhibition as a Primary Biological Mechanism

The principal biological effect of Calystegine B2 is the inhibition of glycosidases, a broad class of enzymes responsible for breaking down complex carbohydrates into simpler sugars. dpi.qld.gov.auchemfaces.com This inhibitory action stems from the molecule's unique structural characteristics that allow it to interfere with the normal enzymatic process.

This compound's ability to inhibit glycosidases is rooted in its structural resemblance to monosaccharides, the simple sugar units that are the natural substrates for these enzymes. researchgate.netoup.com This molecular mimicry allows this compound to fit into the active site of a glycosidase enzyme, much like the natural substrate would. researchgate.net The polyhydroxylated nortropane core of this compound mimics the pyranose ring of sugars, deceiving the enzyme into binding with it. researchgate.net This structural similarity is a key feature that enables its inhibitory function. oup.comrsc.org

Studies on the kinetics of this interaction reveal that this compound typically acts as a competitive inhibitor. researchgate.netnih.gov In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. libretexts.orgkhanacademy.org Because this compound binds to the same site as the natural substrate, an increase in substrate concentration can overcome the inhibition. libretexts.orgsci-hub.se The binding is mutually exclusive; either the substrate or this compound can occupy the active site at any given moment, but not both simultaneously. khanacademy.orgtaylorandfrancis.com This competitive binding behavior confirms that this compound functions as a substrate analogue, effectively blocking the enzyme from processing its intended target. nih.govnih.gov

Molecular Mimicry of Monosaccharide Structures

Enzyme Target Specificity and Inhibition Profiles

This compound does not inhibit all glycosidases equally; it exhibits a degree of specificity for certain types of enzymes. Its inhibitory profile has been characterized against several key glycosidases from various sources, including mammalian and plant enzymes.

This compound is a potent inhibitor of α-galactosidase enzymes. dpi.qld.gov.auchemfaces.com Research has demonstrated its strong competitive inhibition of α-galactosidase activity in bovine, human, and rat livers. researchgate.netnih.gov For instance, it strongly inhibits coffee bean α-galactosidase, with a reported inhibition constant (Ki) of 0.86 µM. nih.govrsc.org This specific inhibitory action against α-galactosidase suggests its potential role in modulating metabolic pathways involving galactose-containing oligosaccharides. chemfaces.com

This compound also demonstrates inhibitory activity against β-glucosidase enzymes. dpi.qld.gov.auchemfaces.com It is a potent competitive inhibitor of almond β-glucosidase, with a Ki value of 1.9 µM. nih.gov Studies on mammalian liver enzymes showed that this compound selectively inhibited rat liver β-glucosidase. researchgate.netnih.gov Furthermore, it has been shown to inhibit rat lysosomal β-glucosidase with an IC50 value of 0.75 µM and human β-glucocerebrosidase with a Ki value of 0.49 µM. acs.org The ability to inhibit both α-galactosidase and β-glucosidase highlights its broader, yet specific, interaction with glycosidases. chemfaces.com

A significant area of research has focused on the effect of this compound on human intestinal α-glucosidases, such as maltase and sucrase, which are crucial for the digestion of dietary carbohydrates. researchgate.netnih.gov Studies have shown that this compound, purified from potatoes, can inhibit these enzymes. researchgate.netcore.ac.uk In particular, this compound was found to predominantly inhibit sucrase activity. researchgate.netnih.gov In silico docking studies have confirmed that this compound binds to the active sites of both maltase and sucrase. researchgate.net For sucrase, the inhibition was significant, whereas the effect on maltase was less pronounced. researchgate.net

Inhibitory Activity of this compound on Various Glycosidases

This table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against different glycosidase enzymes from various sources.

| Enzyme | Source | Inhibition Constant (Ki) | IC50 |

| α-Galactosidase | Coffee Bean | 0.86 µM | - |

| α-Galactosidase | Rat Liver Lysosomal | 30 µM | - |

| β-Glucosidase | Almond | 1.9 µM | - |

| β-Glucosidase (β-Glucocerebrosidase) | Human | 0.49 µM | - |

| β-Glucosidase | Rat Liver Lysosomal | - | 0.75 µM |

| Sucrase | Human Intestinal | - | Significant Inhibition |

| Maltase | Human Intestinal | - | Low Inhibition |

Inhibition of β-Glucocerebrosidase (GCase)

This compound has been identified as a potent, competitive inhibitor of human lysosomal β-glucocerebrosidase (GCase). researchgate.netnih.gov Research has determined its inhibition constant (Ki) against human lysosomal GCase to be 3.3 μM. researchgate.netresearchgate.netresearchgate.net The competitive nature of this inhibition indicates that this compound binds to the active site of the enzyme, the same site occupied by its natural substrate, glucosylceramide. researchgate.net Beyond human GCase, this compound also demonstrates selective inhibition of β-glucosidase from other mammalian sources, such as rat liver. nih.govresearchgate.netchemfaces.com The deficiency of GCase activity is the underlying cause of Gaucher disease, a lysosomal storage disorder. researchgate.netnih.gov

Inhibition of Other Glycosidases (e.g., β-Xylosidase, Trehalase)

The inhibitory activity of this compound is not limited to GCase. It exhibits a range of effects on other glycosidases, demonstrating both broad and specific inhibition patterns. It is a strong competitive inhibitor of α-galactosidase. nih.govnih.govoup.combiocrick.com Furthermore, studies have shown that nortropanes, including this compound, inhibit human β-xylosidase. researchgate.netnih.govresearchgate.net

This compound is also a notable inhibitor of trehalase. au.dk However, its inhibitory potency against trehalase is surpassed by Calystegine B4, which demonstrates a more potent and specific inhibition of this enzyme, particularly from mammalian sources like pig kidney (Ki of 1.2 μM), while being almost inactive against yeast and fungal trehalases. nih.govbiocrick.com

The table below summarizes the inhibitory activity of this compound against various glycosidases.

| Enzyme | Source | Inhibition Type | Inhibition Value (Ki / IC50) | Reference |

|---|---|---|---|---|

| β-Glucocerebrosidase (GCase) | Human Lysosomal | Competitive | Ki: 3.3 μM | researchgate.netnih.govresearchgate.net |

| β-Glucosidase | Rat Liver | Selective | Not Specified | nih.govresearchgate.net |

| α-Galactosidase | Coffee Bean | Potent | Not Specified | nih.govresearchgate.net |

| α-Galactosidase | Mammalian Livers | Strong Competitive | Not Specified | nih.govoup.com |

| β-Xylosidase | Human | Inhibitor | Not Specified | researchgate.netnih.gov |

| Trehalase | Rat Intestinal | Potent Inhibitor | Not Specified | au.dk |

| Sucrase | Human Intestinal | Inhibitor | Not Specified | researchgate.net |

Structural Determinants of Enzyme Binding and Specificity

The ability of this compound to inhibit specific glycosidases is fundamentally linked to its three-dimensional structure and the precise way it fits into the enzyme's active site.

Molecular Docking and Computational Modeling of this compound-Enzyme Interactions

To elucidate the binding mechanism of this compound, researchers have employed molecular docking and computational modeling. researchgate.netresearchgate.net These studies simulate the interaction between the inhibitor and the enzyme at a molecular level, providing insights into binding orientation and energy. Docking studies on human β-glucocerebrosidase revealed that this compound and its isomers bind within the same active site. researchgate.netnih.gov However, the specific orientation they adopt within this site varies significantly, which directly impacts their inhibitory and stabilizing effects. researchgate.netnih.govresearchgate.net

Identification of Key Binding Site Residues (e.g., Amino Acids)

Computational models have successfully identified the specific amino acid residues within the GCase active site that are crucial for binding this compound. researchgate.net The binding is characterized by interactions with a set of key residues that stabilize the enzyme-inhibitor complex. These essential interactions involve both hydrogen bonds and van der Waals forces. researchgate.netnih.govresearchgate.net

Key residues involved in binding this compound to GCase include:

Essential for Hydrogen Bonding : Asp127, Glu235, and Glu340 are critical residues with which all active calystegine isomers form hydrogen bonds. researchgate.netnih.govresearchgate.netvulcanchem.com

Additional Hydrogen Bonding : Further stabilization is provided by hydrogen bonds with Trp179, Asn234, Trp381, and Asn396. researchgate.netnih.govresearchgate.netresearchgate.net

Van der Waals Interactions : Favorable van der Waals contacts are formed with the hydrophobic residues Phe128, Trp179, and Phe246. researchgate.netnih.govresearchgate.netresearchgate.netbiocrick.com

The table below details the amino acid residues in the GCase active site that interact with this compound.

| Interaction Type | Key Amino Acid Residues | Reference |

|---|---|---|

| Essential Hydrogen Bonds | Asp127, Glu235, Glu340 | researchgate.netnih.govresearchgate.net |

| Additional Hydrogen Bonds | Trp179, Asn234, Trp381, Asn396 | researchgate.netnih.govresearchgate.net |

| Van der Waals Interactions | Phe128, Trp179, Phe246 | researchgate.netnih.govbiocrick.com |

Analysis of Hydrogen Bonding and Van der Waals Interactions

The stability of the this compound-GCase complex is a result of a network of non-covalent interactions. Hydrogen bonds are formed between the hydroxyl groups of this compound and the polar side chains of amino acids like aspartic acid (Asp) and glutamic acid (Glu), as well as asparagine (Asn) and tryptophan (Trp). researchgate.netnih.govresearchgate.net For instance, in silico docking into human intestinal sucrase showed potential hydrogen bonds between the hydroxyl groups on this compound and residues such as D355 and D571. researchgate.net

Simultaneously, van der Waals forces contribute significantly to the binding affinity. researchgate.net These interactions occur between the non-polar parts of the this compound nortropane ring and the aromatic side chains of hydrophobic residues like phenylalanine (Phe) and tryptophan (Trp) in the enzyme's active site. researchgate.netnih.govresearchgate.net The combination of directional hydrogen bonds and broader van der Waals contacts ensures a snug and favorable fit, explaining the potent inhibition observed.

Stereochemical Requirements for Biological Activity

The biological activity of calystegines is highly dependent on their stereochemistry. The specific spatial arrangement of the hydroxyl groups on the nortropane ring is a critical determinant of binding orientation and, consequently, inhibitory potency. researchgate.netnih.govresearchgate.netchemfaces.com

Studies comparing different calystegine isomers have revealed distinct binding modes within the GCase active site. researchgate.net Calystegine A3, which lacks one hydroxyl group compared to B2, binds in a similar orientation (termed Type 1). researchgate.netresearchgate.netresearchgate.net In contrast, Calystegine B3 (the C-2 epimer of B2) and Calystegine B4 adopt a different orientation (Type 2). researchgate.netresearchgate.netresearchgate.net Notably, only the Type 1 orientation, adopted by this compound and A3, leads to effective stabilization and enhancement of GCase activity in mutant cell lines. researchgate.netnih.govresearchgate.net This highlights that a suitable binding orientation is a prerequisite for strong affinity and biological effect. researchgate.netnih.gov It has been suggested that an equatorially oriented hydroxyl group at the C2 position is an essential feature for strong recognition and binding by glycosidases. researchgate.net

Furthermore, the natural (+)-enantiomer of this compound is uniquely associated with glycosidase inhibition, while the synthetic (-)-enantiomer is inactive. chemfaces.comnih.gov This strict stereochemical requirement underscores the highly specific nature of the enzyme-inhibitor interaction, which is finely tuned to the precise three-dimensional structure of the natural alkaloid. chemfaces.comnih.gov

Enantiomeric Specificity of Glycosidase Inhibition

The inhibitory effect of this compound on glycosidases is strictly enantiomer-specific. Research utilizing synthetic enantiomers has definitively shown that the biological activities, including glycosidase inhibition, are uniquely associated with the natural, (+)-enantiomer of this compound. chemfaces.comnih.govacs.orgresearchgate.net The synthetic (-)-enantiomer does not exhibit these inhibitory properties, highlighting that the specific spatial arrangement of the atoms in the (+)-form is critical for its interaction with the active sites of target enzymes. chemfaces.comnih.gov

Table 1: Enantiomeric Specificity of this compound Activity

| Enantiomer | Glycosidase Inhibition Activity | Reference |

|---|---|---|

| (+)-Calystegine B2 (Natural) | Active | chemfaces.comnih.govacs.org |

| (-)-Calystegine B2 (Synthetic) | Inactive | chemfaces.comnih.gov |

Role of Absolute Configuration at Chiral Centers

The absolute configuration of the chiral centers in the this compound molecule is a determining factor in its enzyme inhibitory function. The specific stereochemistry of the hydroxyl groups is crucial for how the molecule binds to the active site of glycosidases.

Studies have concluded that the equatorially oriented hydroxyl group at the C-2 position is an essential feature for the recognition and strong binding of this compound by glycosidases. researchgate.net This is supported by the finding that Calystegine B3, the 2-epimer of this compound, displays only weak inhibitory activity. researchgate.net Similarly, the stereochemistry at the C-3 position is vital; a synthetic analog, 3-epi-calystegine B2, which has an axial hydroxyl group at C-3 instead of the natural equatorial one, shows no inhibitory activity towards β-glucosidase. znaturforsch.com This demonstrates that an equatorial hydroxyl group at the C-3 position is necessary for the tight binding of the inhibitor to the active site of β-glycosidases. znaturforsch.com The synthesis of this compound has confirmed the absolute configuration of the natural product, reinforcing the importance of this precise stereochemical arrangement for its biological function. researchgate.net

Table 2: Influence of Hydroxyl Group Configuration on β-Glucosidase Inhibition

| Compound | Configuration at C-3 | Inhibitory Activity vs. β-Glucosidase | Reference |

|---|---|---|---|

| This compound | Equatorial OH | Potent Inhibition (Ki = 5.9 µM) | znaturforsch.com |

| 3-epi-calystegine B2 | Axial OH | No Inhibition | znaturforsch.com |

Impact of Chemical Modifications on Enzyme Affinity

Modifying the chemical structure of this compound, such as through methylation of the nitrogen atom or altering the position and stereochemistry of its hydroxyl groups, significantly affects its affinity for and inhibition of various enzymes.

Effects of N-Methylation on Glycosidase Inhibition Profile

The N-methylation of this compound profoundly alters its inhibitory profile, shifting its specificity. While the parent this compound inhibits both α-galactosidase and β-glucosidase, its derivative, N-methyl-calystegine B2, specifically inhibits α-galactosidase and shows a marked lack of activity towards β-glucosidase. chemfaces.comnih.govnih.govresearchgate.net

Furthermore, N-methyl-calystegine B2 acts as a more potent competitive inhibitor of coffee bean α-galactosidase than the parent compound. researchgate.netnih.govresearchgate.netscilit.com It also potently inhibits rat liver lysosomal α-galactosidase. nih.govresearchgate.netscilit.com This alteration of specificity through N-methylation is not unique to this compound; the chemical N-methylation of other calystegines, such as A3 and B4, also markedly enhances their inhibition of α-galactosidase while nearly eliminating their inhibitory effects on other enzymes like β-glucosidase. nih.govscilit.com This suggests that methylation of the nitrogen atom significantly changes the inhibitor's specificity. nih.govscilit.com Structural analyses have determined that the N-methyl groups in these compounds are axially oriented. nih.govresearchgate.netscilit.com

Table 3: Comparative Inhibition Constants (Ki) of this compound and its N-Methyl Derivative

| Compound | Coffee Bean α-Galactosidase (Ki) | Almond β-Glucosidase (Ki) | Reference |

|---|---|---|---|

| This compound | 0.86 µM | 1.9 µM | nih.govresearchgate.netscilit.com |

| N-methyl-calystegine B2 | 0.47 µM | Inactive | nih.govresearchgate.netscilit.com |

Influence of Hydroxyl Group Stereochemistry and Position

The number and position of hydroxyl groups on the nortropane skeleton are critical determinants of the inhibitory potency and selectivity of calystegines. The addition of a hydroxyl group at the C-6exo position, as seen in Calystegine B1 and Calystegine C1, enhances the inhibitory potential towards β-glucosidase and β-galactosidase. nih.govscilit.com However, this same modification significantly lowers or even abolishes the inhibition of α-galactosidase. nih.govscilit.com

Cellular and Molecular Responses Beyond Direct Enzyme Inhibition

Beyond its role as a direct enzyme inhibitor, this compound, as part of a mixture of calystegines, has been shown to elicit broader cellular and molecular responses, notably by modulating key intracellular signaling pathways.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including metabolism, growth, proliferation, and survival. nih.govwikipedia.orgmdpi.com Dysregulation of this pathway is implicated in various pathological conditions. mdpi.com

Recent studies have demonstrated that a calystegine mixture containing this compound can modulate this pathway under conditions of cellular stress. nih.govresearchgate.net In human adipose-derived stromal stem cells (HuASCs) cultured in a high-glucose environment, which mimics hyperglycemic conditions, the PI3K/AKT/mTOR signaling pathway becomes impaired. nih.gov Treatment with a calystegine extract was found to restore the function of this defective pathway. nih.govresearchgate.net This modulation suggests that the protective effects of calystegines on cells under hyperglycemic stress may be mediated, at least in part, through the promotion of the PI3K/AKT/mTOR pathway, highlighting a mechanism of action that extends beyond direct enzyme inhibition. nih.govresearchgate.net

Mitigation of Cellular Oxidative Stress

This compound, as a component of nortropane alkaloid extracts, has demonstrated a significant capacity to mitigate cellular oxidative stress, particularly under conditions of hyperglycemia. researchgate.netresearchgate.netmdpi.com Persistent high glucose levels can lead to glucotoxicity, which promotes oxidative stress through mechanisms like mitochondrial dysfunction and the subsequent overproduction of reactive oxygen species (ROS). researchgate.netnih.gov

In cellular models using human adipose-derived stem cells (HuASCs) subjected to hyperglycemic conditions, treatment with a calystegine-containing extract, which includes this compound, resulted in a marked reduction of intracellular ROS levels. nih.govresearchgate.net Studies have shown that these nortropane alkaloids protect HuASCs from hyperglycemia-induced cellular dysfunction. researchgate.netresearchgate.net This protective effect is associated with the polyhydroxylated structure of calystegines, which is believed to confer strong radical scavenging capabilities. researchgate.net By diminishing the levels of damaging ROS, this compound contributes to the maintenance of cellular homeostasis and enhances cell survival in environments characterized by high oxidative burden. researchgate.net

Enhancement of Antioxidant Gene Expression and Enzymatic Activities

The antioxidant effects of this compound extend to the genetic and enzymatic levels. nih.gov In studies on human adipose-derived stem cells (HuASCs) under hyperglycemic stress, treatment with an extract containing this compound led to the upregulation of key antioxidant enzyme gene expression. nih.gov Specifically, the expression of transcripts for Superoxide (B77818) Dismutase (Sod1, Sod2), Catalase (Cat), and Glutathione Peroxidase (GPx) was enhanced. nih.gov

This increase in gene expression translates to heightened enzymatic activity, which improves the cell's endogenous antioxidant defenses. researchgate.netnih.gov The activities of Superoxide Dismutase (SOD) and Catalase (CAT), two first-line defense enzymes against oxidative damage, were found to be potentiated in calystegine-treated cells. nih.govresearchgate.net SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, while CAT converts hydrogen peroxide into water and oxygen. mdpi.com The coordinated enhancement of these antioxidant pathways underscores the ability of this compound to reinforce cellular defenses against oxidative damage. nih.gov

Table 1: Effect of Calystegine Extract on Antioxidant Gene Expression and Enzyme Activity in Hyperglycemic HuASCs

| Parameter | Observation | Reference |

|---|---|---|

| Gene Expression | ||

| Sod1, Sod2 | Enhanced expression | nih.gov |

| Cat | Enhanced expression | nih.gov |

| GPx | Enhanced expression | nih.gov |

| Enzymatic Activity | ||

| Superoxide Dismutase (SOD) | Potentiated activity | nih.gov |

Ecological and Inter Species Functional Roles of Calystegine B2

Role in Rhizosphere Ecology and Microbial Interactions

The rhizosphere, the soil region immediately surrounding plant roots, is a dynamic environment teeming with microbial life. Calystegine B2, exuded by the roots of certain plants, is a key player in this complex ecosystem, influencing the composition and activity of microbial populations. nih.govacs.org

Contribution to Plant-Microorganism Nutritional Relationships

This compound serves as a nutritional mediator in the rhizosphere. nih.govacs.orgnih.gov Plants that produce calystegines (Cas+) release these compounds into the soil, where they can be utilized as an exclusive carbon and nitrogen source by a select group of soil microorganisms. acs.orgnih.gov This creates a specialized nutritional niche, fostering specific plant-bacterium relationships. nih.gov Research has shown that bacteria capable of catabolizing calystegines (Cac+) are more frequently found in the rhizospheres of calystegine-producing plants, suggesting a co-evolutionary relationship where the plant provides a unique food source to a select microbial community. acs.orgoup.com This selective pressure can shape the microbial diversity of the rhizosphere, favoring organisms that can metabolize this specific alkaloid. oup.com

Catabolism by Specific Soil Microorganisms (e.g., Rhizobium meliloti)

Among the microorganisms capable of utilizing this compound, the soil bacterium Sinorhizobium meliloti (formerly Rhizobium meliloti) has been a primary subject of study. nih.govacs.orgnih.gov Only specific strains of S. meliloti, designated as Cac+, possess the genetic machinery to break down calystegines. acs.orgnih.gov The genes responsible for calystegine catabolism (cac) are located on a plasmid, which allows for their potential transfer to other bacteria. nih.gov

The ability to catabolize this compound is highly specific to its natural stereochemistry. chemfaces.comnih.govacs.org Studies using synthetic enantiomers have demonstrated that S. meliloti can only degrade the natural (+)-enantiomer of this compound, while the (-)-enantiomer remains untouched. chemfaces.comacs.org This stereospecificity underscores the specialized enzymatic pathways that have evolved in these microorganisms to process this particular plant metabolite. Furthermore, modifications to the this compound molecule, such as N-methylation, also prevent its catabolism by R. meliloti. chemfaces.comnih.govacs.org

Allelopathic Mechanisms and Inter-plant Interactions

Allelopathy refers to the chemical inhibition of one plant by another, and this compound has been identified as an allelochemical, influencing the growth and establishment of neighboring plants. acs.orgijrpas.com

Suppression of Neighboring Plant Growth and Establishment

Research has demonstrated that this compound can inhibit the germination and growth of competing plant species. acs.orguodiyala.edu.iq For instance, the natural (+)-enantiomer of this compound has been shown to inhibit the germination of alfalfa seeds. uodiyala.edu.iq This allelopathic activity provides a competitive advantage to calystegine-producing plants, such as those in the Calystegia and Convolvulus genera, by suppressing the growth of nearby competitors. acs.org The inhibitory effect is, once again, stereospecific, with the natural enantiomer exhibiting the allelopathic properties. chemfaces.comacs.org This suggests that the mechanism of inhibition is likely tied to specific molecular targets within the receiving plant that can distinguish between the different stereoisomers.

Chemical Signaling in Plant Communities

The release of secondary metabolites like this compound into the environment represents a form of chemical signaling that helps structure plant communities. acs.org By influencing which plants can grow in their vicinity and which microorganisms thrive in their rhizosphere, calystegine-producing plants actively shape their local ecosystem. This chemical communication is a crucial aspect of maintaining ecological order and influencing plant succession and diversity. acs.org The presence of this compound can act as a signal that favors the growth of the producing plant while deterring others, contributing to the establishment of dominant plant stands.

Involvement in Plant Defense Strategies

In addition to its roles in nutritional ecology and allelopathy, this compound is also involved in plant defense. frontiersin.orgslu.se As a member of the alkaloid family, it possesses properties that can protect the plant from herbivores and pathogens. slu.se

Calystegines, including B2, are known inhibitors of glycosidases, a class of enzymes crucial for carbohydrate metabolism in a wide range of organisms. chemfaces.comnih.govfrontiersin.org These enzymes are secreted by pathogenic fungi to break down plant cell walls and facilitate infection. frontiersin.org By inhibiting these enzymes, this compound can hinder the ability of pathogens to invade the plant. frontiersin.org For example, the accumulation of this compound in orchid tubers following inoculation with a mycorrhizal fungus was associated with an inhibitory effect against the pathogenic oomycete Phytophthora cactorum. frontiersin.orgwhiterose.ac.uknih.govfrontiersin.org This suggests that this compound can be part of an induced defense response, where its production is increased upon sensing a potential threat. frontiersin.orgwhiterose.ac.ukfrontiersin.org

The inhibitory action of this compound against glycosidases is also a defense mechanism against insects. slu.se The disruption of carbohydrate metabolism can be detrimental to insect herbivores. slu.se The bitterness of alkaloids can also act as a feeding deterrent. slu.se The ability of this compound to inhibit both β-glucosidase and α-galactosidase highlights its broad-spectrum potential as a defensive compound. chemfaces.comnih.gov

Data Tables

Table 1: Biological Activities of this compound and its Analogs

| Compound | Catabolism by R. meliloti | α-Galactosidase Inhibition | β-Glucosidase Inhibition | Allelopathic Activity (Alfalfa Germination) |

| (+)-Calystegine B2 (natural) | Yes | Yes | Yes | Yes |

| (-)-Calystegine B2 (synthetic) | No | No | No | No |

| N-methyl-(+)-Calystegine B2 | No | Yes | No | Not Reported |

Source: chemfaces.comnih.govacs.org

Defense Against Herbivory and Insect Predation

This compound serves as a chemical defense mechanism against herbivory and insect predation primarily through its ability to inhibit essential digestive enzymes in insects. ethz.chsemanticscholar.org As a glycosidase inhibitor, it interferes with the breakdown of complex carbohydrates, leading to antinutritive and deterrent effects. researchgate.netsemanticscholar.org

Plants produce a variety of secondary metabolites, including alkaloids, to deter feeding by herbivores. scienceopen.comresearchgate.nettechscience.com Calystegines, due to their structural similarity to sugars, can bind to the active sites of glycosidases, enzymes crucial for insect digestion and nutrient absorption. researchgate.netresearchgate.net This inhibition can disrupt the insect's metabolism, making the plant an unsuitable food source. semanticscholar.org

Research has indicated that calystegines act as feeding deterrents for various insects. For instance, studies have shown that related glycosidase inhibitors like DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine) are effective feeding deterrents against nymphs of locusts such as Schistocerca gregaria and Locusta migratoria. semanticscholar.org The presence of this compound in plants like those from the Convolvulaceae family is believed to be a reason why their roots and rhizomes show little evidence of insect attack. ethz.ch

Furthermore, evidence suggests that insects may sequester these defensive compounds from their host plants. The ithomiine butterfly, Mechanitis polymnia, which feeds on Solanum species, has been found to contain this compound. scielo.br It is proposed that the butterfly sequesters this alkaloid from its host plant to use for its own defense against predators, although direct bioassays against predators have not been conducted. scielo.br The presence of this compound, along with other alkaloids like swainsonine, in certain Ipomoea species has been linked to neurological disorders in livestock that consume them, highlighting its potent biological activity. researchgate.netijrap.net

Table 1: Research Findings on this compound and Insect Deterrence

| Finding | Organism(s) Studied | Implied Defensive Role of this compound | Reference(s) |

| Glycosidase Inhibition | General insects, Egyptian cotton leafworm (Spodoptera littoralis), locusts (Schistocerca gregaria, Locusta migratoria) | Acts as an antifeedant and feeding deterrent by disrupting carbohydrate metabolism. | semanticscholar.org |

| Sequestration by Insects | Mechanitis polymnia (ithomiine butterfly) feeding on Solanum spp. | Sequestered from the host plant and potentially used as a defense against the butterfly's predators. | scielo.br |

| General Plant Defense | Bindweeds (Convolvulaceae family) | The lack of insect damage to roots and rhizomes is attributed to the presence of calystegines. | ethz.ch |

| Toxicity to Vertebrates | Livestock consuming Ipomoea sp. Q6 (Weir vine) | Causes neurological disorders, indicating potent biological activity that serves as a defense against vertebrate herbivores. | researchgate.net |

Protection Against Plant Pathogens

This compound also contributes to a plant's defense against pathogens, particularly fungi and oomycetes. Its antifungal activity is again linked to its role as a glycosidase inhibitor. frontiersin.org Fungi and other pathogens often secrete glycosidases to break down the plant's cell walls, facilitating invasion and infection. frontiersin.org By inhibiting these enzymes, this compound can hinder the pathogen's ability to penetrate host tissues. frontiersin.org

Observations of plants in the Convolvulaceae family suggest that the production of calystegines may be a general defense mechanism, as the roots and rhizomes appear to be largely free from pathogen attacks. ethz.ch More direct evidence comes from studies on the interaction between orchids and fungi.

In a study involving Dactylorhiza sp. orchids and the fungus Tulasnella calospora, it was found that inoculation with the fungus led to a significant accumulation of antifungal compounds in the orchid tubers, including the alkaloid this compound. frontiersin.orgnih.gov The extracts from these inoculated tubers showed an inhibitory effect against the pathogenic oomycete Phytophthora cactorum. frontiersin.orgnih.gov This suggests that the production of this compound can be a primed defense response, where the plant increases the synthesis of this protective compound upon detecting the presence of a potential microbial threat. frontiersin.orgnih.gov The accumulation of this compound is considered part of the plant's induced resistance (IR), a state of enhanced defensive capacity triggered by biotic stimuli. nih.gov

Table 2: Research Findings on this compound and Pathogen Protection

| Finding | Organism(s) Studied | Mechanism of Action / Defensive Role | Reference(s) |

| Induced Accumulation | Dactylorhiza sp. (orchid) tubers inoculated with Tulasnella calospora (fungus) | Inoculation significantly increased the amount of this compound in the tubers as a defense response. | frontiersin.orgnih.gov |

| Inhibition of Pathogens | Phytophthora cactorum (pathogenic oomycete) | Extracts containing accumulated this compound inhibited the growth of the pathogen. | frontiersin.orgnih.gov |

| General Pathogen Defense | Bindweeds (Convolvulaceae family) | The absence of pathogen damage to roots and rhizomes is linked to the presence of calystegines. | ethz.ch |

| Antifungal/Antimicrobial Properties | General studies | The inherent ability of this compound to inhibit glycosidases provides a broad-spectrum defense against pathogens that use these enzymes for infection. | ijrap.netfrontiersin.orgijpsjournal.com |

Advanced Synthetic Methodologies and Chemical Derivatization of Calystegine B2

Total Synthesis Approaches for Calystegine B2

Carbohydrate-Derived Synthetic Routes

The use of carbohydrates as starting materials is a cornerstone of many this compound syntheses, as they provide a readily available source of chirality. This "chiral pool" approach allows for the efficient construction of the enantiomerically pure nortropane skeleton. universiteitleiden.nl

D-Glucose: Several total syntheses of (+)-Calystegine B2 have been successfully achieved starting from D-glucose. universiteitleiden.nlresearchgate.net One efficient strategy involves a zinc-mediated tandem reaction of a protected 6-iodoglucopyranose derivative. researchgate.net This key step accomplishes a reductive ring-opening, in situ imine formation, and a subsequent Barbier-type allylation. researchgate.netacs.org The resulting amino diene is then elaborated to the final product. A formal total synthesis of (+)-Calystegine B2 from D-glucose has also been reported, highlighting the utility of this starting material. acs.orgnih.govpublish.csiro.au

Syntheses of this compound from L-Arabinose, L-Sorbose, and D-Allofuranose have not been prominently documented in the reviewed literature, which focuses primarily on D-Glucose and D-Xylose as key precursors.

| Starting Material | Key Features of the Synthetic Route | Overall Yield | Reference |

| D-Glucose | Zinc-mediated tandem reaction (reductive ring-opening, imine formation, allylation) | Not specified | researchgate.netacs.org |

| D-Xylose | Intramolecular Nozaki–Hiyama–Kishi (NHK) reaction; 11 steps | 27% | nih.govresearchgate.netrsc.org |

| Methyl α-d-xylopyranoside | Ring-closing metathesis (RCM) to directly form a cycloheptanone (B156872) intermediate; 10 steps | Not specified | nih.gov |

A critical challenge in the synthesis of this compound is the stereocontrolled construction of the bicyclic nortropane core. The nortropane skeleton is an 8-azabicyclo[3.2.1]octane system. researchgate.net In syntheses starting from carbohydrates, the stereocenters of the sugar are strategically utilized to dictate the stereochemistry of the final product.

One pivotal method for controlling stereochemistry is the Barbier-type allylation following the zinc-mediated fragmentation of a 6-iodo-glycoside. The choice of metal in this step is crucial; for instance, indium-mediated reactions tend to favor syn diastereoselectivity, which is essential for establishing the correct relative stereochemistry required for the nortropane framework. Subsequent intramolecular cyclization, often after the introduction of the nitrogen atom, leads to the formation of the bicyclic system. For example, the intramolecular cyclization of a polyhydroxylated 4-amino-cycloheptanone is a key step in forming the nortropane ring. researchgate.net

Utilizing D-Glucose, D-Xylose, L-Arabinose, L-Sorbose, D-Allofuranose as Starting Materials

Key Methodologies in this compound Synthesis

Modern organic synthesis has provided powerful tools that have been successfully applied to the construction of the complex this compound architecture. Among these, intramolecular carbon-carbon bond-forming reactions are particularly prominent.

The intramolecular Nozaki–Hiyama–Kishi (NHK) reaction has proven to be a highly effective method for the synthesis of this compound. nih.govresearchgate.net This chromium(II)-mediated reductive coupling of an aldehyde with a vinyl iodide is particularly useful for forming medium-sized rings, such as the seven-membered ring in the Calystegine core. researchgate.net

Ring-closing metathesis (RCM) is another powerful strategy that has been widely employed in the synthesis of this compound and its analogs. acs.orgclockss.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, facilitates the formation of cyclic olefins from acyclic dienes. acs.orgfigshare.com